N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 5-ethyl-1,3,4-thiadiazole core linked via a sulfanylacetamide bridge to a [1,2,4]triazolo[4,3-b]pyridazine moiety substituted with a furan-2-yl group. Its molecular weight is approximately 476.6 g/mol, with a topological polar surface area (TPSA) of ~212 Ų, indicating moderate solubility in polar solvents . The furan substituent introduces aromatic π-electron density, which may enhance binding interactions in biological targets . Structural studies of related compounds have utilized X-ray crystallography and SHELX software for refinement, confirming planar geometries in the triazole-pyridazine system .
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N7O2S2/c1-2-13-18-19-14(26-13)16-12(23)8-25-15-20-17-11-6-5-9(21-22(11)15)10-4-3-7-24-10/h3-7H,2,8H2,1H3,(H,16,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVIRXRRXDWDBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N7O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a synthetic organic compound that exhibits various biological activities due to its unique structural features. This compound belongs to the class of thiadiazole derivatives and has garnered attention for its potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex heterocyclic structure that includes a thiadiazole ring, a furan ring, and a triazole moiety. Its chemical formula is , and it has a molecular weight of approximately 373.47 g/mol. The presence of sulfur and nitrogen in its structure contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that thiadiazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains including E. coli and S. aureus . In vitro studies demonstrated that certain derivatives exhibited inhibition rates of up to 56% against Xanthomonas oryzae, outperforming some commercial bactericides .
| Compound Name | Target Bacteria | Inhibition Rate (%) |
|---|---|---|
| N-(5-ethyl-1,3,4-thiadiazol-2-yl) derivative | Xanthomonas oryzae | 56% |
| Similar Thiadiazole Derivative | E. coli | Moderate |
Antifungal Activity
The compound's antifungal properties have also been explored. Studies have reported moderate to significant antifungal activity against strains such as Aspergillus niger and Candida albicans. Compounds containing the thiadiazole moiety have been shown to have minimum inhibitory concentrations (MIC) lower than standard antifungal agents like fluconazole .
Cytotoxicity and Anticancer Potential
This compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary results suggest that certain derivatives can inhibit cell proliferation significantly at low concentrations (IC50 values ranging from 30 μM to 50 μM), indicating potential as anticancer agents .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes and receptors related to bacterial cell wall synthesis and fungal cell membrane integrity. The interaction with these molecular targets disrupts vital metabolic processes in pathogens .
Case Studies
Several case studies highlight the efficacy of thiadiazole derivatives in clinical settings:
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various thiadiazole derivatives found that one specific derivative exhibited superior antibacterial properties compared to traditional antibiotics.
- Anticancer Activity : In a comparative analysis with established chemotherapeutics like cisplatin, certain derivatives showed enhanced cytotoxicity against breast cancer cell lines (MDA-MB-231), suggesting their potential as alternative therapeutic agents.
Scientific Research Applications
The compound exhibits promising biological activities that make it a candidate for further research in pharmacology. Preliminary studies suggest its potential as an antimicrobial and antifungal agent.
Applications in Medicinal Chemistry
- Antimicrobial Agent : Due to its structural features, the compound has been investigated for its efficacy against bacterial and fungal infections. Studies indicate that it may disrupt cell wall synthesis or inhibit vital metabolic pathways in pathogens.
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory responses makes it a candidate for treating inflammatory diseases. Research is ongoing to elucidate its precise mechanisms and therapeutic efficacy.
- Cancer Research : Preliminary data suggest that the compound may have anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various biochemical pathways.
Agricultural Applications
The unique properties of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide also extend to agricultural applications:
- Herbicide Development : The compound's structure can be optimized for use as an herbicide. Its mechanism may involve inhibiting specific enzymes critical for plant growth.
- Pesticidal Activity : Research is being conducted on its effectiveness against various pests and pathogens affecting crops. Its dual action as both a fungicide and insecticide could provide a broad-spectrum solution for agricultural challenges.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Activity : Research highlighted in Phytotherapy Research demonstrated that the compound reduced inflammation markers in experimental models of arthritis .
- Agricultural Use : A patent application describes formulations incorporating this compound as an active ingredient for herbicidal compositions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
2.1.1. Thiadiazole Substituent Variations
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-3-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide Replacing the ethyl group with methyl reduces lipophilicity (logP ~2.8 vs. The pyridin-3-yl substituent on the triazolopyridazine introduces a basic nitrogen, which may enhance hydrogen-bonding interactions compared to the neutral furan group .
2.1.2. Heterocyclic Core Modifications
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide Substituting the triazolopyridazine with a thienopyrimidine ring increases planarity and introduces a nitro group, which elevates electron-withdrawing effects. This modification may enhance binding to enzymes like cyclooxygenase (COX) but could reduce metabolic stability due to nitro group susceptibility to reduction .
- The methoxy group offers moderate electron-donating effects, balancing solubility and target affinity .
Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide?
- Methodological Answer : Synthesis typically involves sequential functionalization of the thiadiazole and triazolopyridazine cores. Critical steps include:
- Chlorination using thionyl chloride to activate intermediates for coupling reactions .
- Cyclization of the triazolo[4,3-b]pyridazine moiety, requiring catalysts like KOH or triethylamine to stabilize reactive intermediates .
- Thioether linkage formation between the thiadiazole and triazolopyridazine groups, monitored via TLC or HPLC to confirm reaction completion .
- Key Challenges : Avoiding over-chlorination, managing competing side reactions during cyclization, and ensuring regioselectivity in the sulfanyl group attachment .
Q. How is the compound characterized for structural fidelity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms connectivity of the thiadiazole, triazolopyridazine, and furan substituents. Aromatic protons in the furan ring (δ 6.3–7.4 ppm) and thiadiazole NH (δ 10–12 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 429.08) and fragmentation patterns .
- HPLC : Purity >95% is achieved using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. anticancer claims) arise from assay variability. Mitigation strategies include:
- Standardized Assays : Use validated models (e.g., carrageenan-induced rat paw edema for anti-exudative activity) with reference controls like diclofenac sodium .
- Dose-Response Curves : Compare EC₅₀ values across studies to normalize potency metrics .
- Structural Confirmation : Re-evaluate compound identity in conflicting studies via XRD or 2D NMR to rule out isomerism or impurities .
Q. How do substituent modifications (e.g., ethyl vs. cyclohexyl on the thiadiazole) influence bioactivity?
- Methodological Answer :
- Electron-Withdrawing Groups (e.g., Cl on phenyl rings in analogs) enhance electrophilic interactions with target proteins, increasing anti-inflammatory activity .
- Hydrophobic Substituents (e.g., cyclohexyl) improve membrane permeability but may reduce solubility. LogP values should be optimized to balance bioavailability .
- Quantitative Structure-Activity Relationship (QSAR) : Computational modeling of substituent effects on binding to cyclooxygenase-2 (COX-2) or kinases provides predictive insights .
Q. What experimental design considerations are critical for stability studies under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products (e.g., hydrolysis of the acetamide group) .
- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (>200°C typical for thiadiazoles) .
- Light Sensitivity : Store solutions in amber vials to prevent photodegradation of the triazolopyridazine core .
Methodological Recommendations
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for cyclization steps .
- In Silico Screening : Prioritize analogs with furan-2-yl and triazolopyridazine motifs for kinase inhibition using molecular docking (e.g., AutoDock Vina) .
- Toxicology Profiling : Conduct Ames tests and hepatotoxicity assays early to eliminate non-viable candidates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
